molecular formula C18H25F3N2O3 B5687216 (3'R*,4'R*)-1'-[4-(trifluoromethoxy)benzyl]-1,4'-bipiperidine-3',4-diol

(3'R*,4'R*)-1'-[4-(trifluoromethoxy)benzyl]-1,4'-bipiperidine-3',4-diol

Cat. No. B5687216
M. Wt: 374.4 g/mol
InChI Key: USWKBNYUUMKVGT-IAGOWNOFSA-N
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Description

(3'R*,4'R*)-1'-[4-(trifluoromethoxy)benzyl]-1,4'-bipiperidine-3',4-diol, commonly known as TFMB, is a synthetic compound used in scientific research for its potential therapeutic properties. TFMB is a bipiperidine derivative and has been shown to have a wide range of biological effects, including analgesic, anti-inflammatory, and anti-addictive properties.

Mechanism of Action

The exact mechanism of action of TFMB is not fully understood, but it is believed to act on multiple targets in the central nervous system. TFMB has been shown to bind to mu-opioid receptors, which are involved in pain perception and addiction. TFMB also acts on the GABAergic system, which is involved in the regulation of anxiety and mood. Additionally, TFMB has been shown to modulate the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
TFMB has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in the blood, indicating its anti-inflammatory properties. TFMB has also been shown to increase the levels of endogenous opioids in the brain, which may contribute to its analgesic effects. Additionally, TFMB has been shown to reduce the levels of stress hormones such as cortisol, indicating its potential use as an anxiolytic.

Advantages and Limitations for Lab Experiments

One of the major advantages of using TFMB in lab experiments is its wide range of biological effects. TFMB has been shown to have analgesic, anti-inflammatory, and anti-addictive properties, making it a useful tool for studying these processes. Additionally, TFMB has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using TFMB in lab experiments is its relatively short half-life, which may require frequent dosing in animal models.

Future Directions

There are several future directions for research on TFMB. One area of interest is the development of more potent analogs of TFMB with longer half-lives. Additionally, further studies are needed to fully understand the mechanism of action of TFMB and its potential therapeutic applications. TFMB has also been investigated for its potential use in treating addiction to opioids and other drugs, and further research is needed to determine its effectiveness in this area. Finally, TFMB may have potential applications in the treatment of other conditions such as anxiety and depression, and further research is needed to explore these possibilities.

Synthesis Methods

TFMB can be synthesized using a modified version of the Strecker synthesis. The starting materials for the synthesis are p-trifluoromethoxybenzaldehyde and 4-piperidone hydrochloride. The reaction involves the condensation of these two compounds with ammonium chloride and potassium cyanide in the presence of sulfuric acid. The resulting product is then hydrolyzed to yield TFMB.

Scientific Research Applications

TFMB has been extensively studied for its potential therapeutic properties. It has been shown to have analgesic properties in animal models of pain, including neuropathic pain and inflammatory pain. TFMB has also been shown to have anti-inflammatory properties, reducing inflammation in animal models of arthritis. Additionally, TFMB has been investigated for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F3N2O3/c19-18(20,21)26-15-3-1-13(2-4-15)11-22-8-7-16(17(25)12-22)23-9-5-14(24)6-10-23/h1-4,14,16-17,24-25H,5-12H2/t16-,17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWKBNYUUMKVGT-IAGOWNOFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2CCN(CC2O)CC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1N2CCC(CC2)O)O)CC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-3-ol

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